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Abstract
This application note provides a detailed protocol for the identification and quantification of

pyraclostrobin and its metabolites in various environmental and agricultural matrices using

Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass

Spectrometry (UPLC-HR-MS/MS). The methodologies outlined herein offer high sensitivity and

selectivity, crucial for metabolism studies and regulatory compliance. This document includes

comprehensive experimental protocols, data presentation in tabular format for easy

comparison, and visual diagrams of the experimental workflow and metabolic pathways to

facilitate understanding.

Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture. Understanding its

metabolic fate in different matrices is essential for assessing its environmental impact and

ensuring food safety. UPLC-HR-MS/MS has emerged as a powerful analytical technique for

this purpose, providing the necessary sensitivity and resolution to detect and identify trace

levels of metabolites in complex samples. This application note details robust methods for the

extraction, separation, and identification of pyraclostrobin metabolites.
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Experimental Protocols
Sample Preparation

Acidification: Acidify 50 mL of the water sample with formic acid.

Solid Phase Extraction (SPE):

Condition a C18 SPE column.

Load the acidified water sample onto the SPE column.

Wash the column to remove interferences.

Elution: Elute the residues twice with ethyl acetate.

Drying and Reconstitution:

Evaporate the combined eluates to dryness using a nitrogen evaporator.

Reconstitute the residue in 6.0 mL of acetonitrile/water (20:80, v/v).

Analysis: The sample is now ready for UPLC-HR-MS/MS analysis.

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and

Safe) method.

Extraction:

Homogenize a representative sample of the plant material.

For pepper, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][2]

Add 10 mL of acetonitrile and vortex for 1 min.

Add QuEChERS extraction salts, vortex vigorously, and centrifuge.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

Take an aliquot of the supernatant.
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Add a mixture of primary secondary amine (PSA) and C18 sorbents for cleanup. For

pyraclostrobin and its metabolite BF-500-3 in pepper, optimal sorbent mixtures were

found to be 40 mg nano-zirconia + 10 mg C18 for the parent compound and 30 mg nano-

zirconia + 20 mg C18 for the metabolite.[1][2]

Vortex and centrifuge.

Filtration and Analysis:

Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-HR-

MS/MS analysis.

Extraction:

Weigh 50 g of a homogenized soil sample.

Extract the sample twice with acetonitrile.

Re-extract the soil with 0.1 N NaOH.

Liquid-Liquid Extraction (for alkaline extract):

Acidify the alkaline extract to pH ~2.

Extract twice with ethyl acetate.

Evaporate the combined ethyl acetate layers to dryness.

Combining and Concentration:

Add a trace amount of triethylamine to the combined acetonitrile extracts and concentrate

to approximately 40-50 mL.

Add this concentrated acetonitrile extract to the dry residue from the ethyl acetate extract.

Reconstitution:

Redilute the combined extract with a buffer solution (water-acetonitrile, 70:30, v/v with

0.1% formic acid and 10 mM ammonium formate) for analysis.[3]
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UPLC-HR-MS/MS Analysis
The following are typical parameters for the analysis of pyraclostrobin and its metabolites.

Parameter Setting

UPLC System Waters Acquity UPLC or equivalent

Analytical Column
Waters Atlantis T3 3.0x150 mm, 3 µm or

equivalent[4]

Column Temperature 40 °C[4]

Flow Rate 0.5 mL/min[4]

Mobile Phase A 0.1% Formic acid in water[4]

Mobile Phase B 0.1% Formic acid in acetonitrile[4]

Injection Volume 5-10 µL

Gradient Elution

A time-programmed gradient is used to separate

the analytes. A typical gradient starts with a high

percentage of mobile phase A, which is

gradually decreased while increasing the

percentage of mobile phase B.

Mass Spectrometer
High-resolution mass spectrometer (e.g., Q-

TOF, Orbitrap)

Ionization Mode Positive Electrospray Ionization (ESI+)[4]

Data Acquisition
Full scan for precursor ions and data-dependent

MS/MS for fragmentation.

Collision Energy
Optimized for each metabolite to achieve

characteristic fragmentation patterns.

Data Presentation
Quantitative Data Summary
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The following table summarizes the known metabolites of pyraclostrobin and their limits of

detection (LOD) and quantification (LOQ) in various matrices as determined by UPLC-MS/MS.
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Analyte
Metabolite
Code

Matrix
LOD (µg/kg
or µg/L)

LOQ (µg/kg
or µg/L)

Reference

Pyraclostrobi

n
BAS 500 F

Drinking &

Surface

Water

0.0006 0.003 [4]

Metabolite 1 BF 500-5

Drinking &

Surface

Water

0.006 0.03 [4]

Metabolite 2 BF 500-12

Drinking &

Surface

Water

0.006 0.03 [4]

Metabolite 3 BF 500-11

Drinking &

Surface

Water

0.006 0.03 [4]

Metabolite 4 BF 500-13

Drinking &

Surface

Water

0.006 0.03 [4]

Metabolite 5 BF 500-14

Drinking &

Surface

Water

0.006 0.03 [4]

Metabolite 6 BF 500-15

Drinking &

Surface

Water

0.006 0.03 [4]

Desmethoxy

metabolite

BF 500-3

(500M07)
Pepper Fruit

0.0360 -

0.272
0.120 - 0.910 [1][2]

Pyraclostrobi

n
- Pepper Fruit

0.0360 -

0.272
0.120 - 0.910 [1][2]

Pyraclostrobi

n
-

Litchi Pollen

& Honey
0.08 - 0.20 0.20 - 0.50 [5]

Desmethoxy

metabolite
BF 500-3

Litchi Pollen

& Honey
0.08 - 0.20 0.20 - 0.50 [5]
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Click to download full resolution via product page

Caption: Experimental workflow for pyraclostrobin metabolite identification.
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Caption: Major metabolic pathways of pyraclostrobin.

Conclusion
The UPLC-HR-MS/MS methods described in this application note are highly effective for the

identification and quantification of pyraclostrobin and its metabolites in diverse and complex

matrices. The detailed protocols for sample preparation and instrumental analysis provide a

solid foundation for researchers in environmental science, food safety, and drug metabolism.

The high resolution and sensitivity of this technique ensure accurate results, which are critical

for regulatory submissions and risk assessment. The metabolism of pyraclostrobin primarily

involves alterations to its three main structural components, with key transformations including

the cleavage of the methoxy group on the tolyl-methoxycarbamate moiety.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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